2-(Aminomethyl)-5-bromopyridin-3-ol
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic and Organometallic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in the fields of organic and organometallic chemistry. nih.gov Its presence is notable in a vast array of natural products, including alkaloids like nicotine, vitamins such as niacin and pyridoxine, and essential coenzymes. nih.gov The unique properties of the pyridine nucleus have led to its extensive application in drug design and synthesis, with over 7,000 existing drug molecules incorporating this structural motif. nih.gov
In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. researchgate.netrsc.org The inclusion of a pyridine ring in a drug molecule can significantly influence its pharmacological profile, often enhancing biochemical potency, improving metabolic stability, and addressing issues related to permeability and protein binding. tandfonline.com This has led to the development of numerous FDA-approved drugs containing pyridine moieties for a diverse array of diseases. researchgate.netrsc.org
Beyond pharmaceuticals, pyridine and its derivatives are indispensable in other areas of chemistry. They serve as important ligands in organometallic chemistry and are crucial in the development of functional nanomaterials and asymmetric catalysis. nih.gov The basic nature of the pyridine nitrogen allows it to form stable salts and act as a neutralizer for acids generated in chemical reactions. nih.gov While pyridine is more susceptible to nucleophilic substitution, its reactivity can be tuned through the introduction of various substituents, making it a versatile building block for complex molecular architectures. nih.gov
Overview of Brominated and Aminomethylated Pyridine Systems as Key Building Blocks
The functionalization of the pyridine ring with bromine atoms and aminomethyl groups furnishes key building blocks for the synthesis of more complex molecules. Brominated pyridines are highly valuable synthetic intermediates due to the reactivity of the carbon-bromine bond. The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse functional groups onto the pyridine core. researchgate.netmdpi.com This versatility makes brominated pyridines essential precursors in the construction of targeted pharmaceutical and materials science compounds. mdpi.com The synthesis of brominated pyridines can be achieved through various methods, including direct bromination of the pyridine ring. orgsyn.org
Similarly, aminomethylated pyridines are crucial synthons, providing a reactive handle for further molecular elaboration. The aminomethyl group can participate in a range of chemical transformations, including the formation of amides, ureas, and sulfonamides, and can act as a nucleophile in substitution reactions. nih.gov These derivatives are particularly significant in the synthesis of imidazo[1,5-a]pyridines, a class of compounds with important biological activities, through cyclocondensation reactions. nih.govbeilstein-journals.org The synthesis of aminomethylpyridines can be achieved through various routes, including the reduction of cyanopyridines or the direct amination of halomethylpyridines. nih.gov
Research Landscape for 2-(Aminomethyl)-5-bromopyridin-3-ol and Architecturally Related Analogues
The specific compound, this compound, and its structural relatives represent a focused area of research within the broader field of substituted pyridines. This particular substitution pattern, featuring an aminomethyl group at the 2-position, a bromine atom at the 5-position, and a hydroxyl group at the 3-position, creates a molecule with multiple points for potential chemical modification and biological interaction.
The research landscape for this compound and its analogues is primarily situated within the context of medicinal chemistry and drug discovery. For instance, the combination of a pyridine ring with aminomethyl and other functional groups has been explored for the development of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4). nih.gov
Architecturally related analogues, such as 2-amino-5-bromopyridin-3-ol, are recognized as important organic chemical synthesis intermediates. chemicalbook.com These analogues serve as foundational molecules for the construction of more complex derivatives. The strategic placement of the amino, bromo, and hydroxyl groups allows for selective reactions at each position, enabling the synthesis of a library of related compounds for screening in various biological assays. The synthesis of such analogues often involves multi-step procedures starting from simpler pyridine precursors like 2-aminopyridine (B139424), which undergoes bromination and subsequent functional group manipulations. orgsyn.orgijssst.info The development of efficient synthetic routes to these substituted pyridines is an active area of chemical research. ijssst.infogoogle.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
2-(aminomethyl)-5-bromopyridin-3-ol |
InChI |
InChI=1S/C6H7BrN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H,2,8H2 |
InChI Key |
GTPFEHLBOSZTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)CN)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminomethyl 5 Bromopyridin 3 Ol and Its Advanced Precursors/derivatives
Strategic Approaches to the 3-Hydroxypyridine (B118123) Core Synthesis
The foundational 3-hydroxypyridine scaffold can be assembled through two principal routes: building the ring system from acyclic precursors (de novo synthesis) or by modifying a pre-existing pyridine (B92270) ring.
De novo strategies construct the pyridine ring by forming multiple carbon-carbon and carbon-nitrogen bonds in a cyclization reaction. These methods are highly valuable as they can allow for the direct incorporation of desired substitution patterns from simple, acyclic starting materials.
One powerful method is the transition metal-catalyzed [2+2+2] cycloaddition reaction, which combines two alkyne units and a nitrile to form a substituted pyridine ring. nih.govacsgcipr.org This approach is atom-economical and can be used to generate a wide variety of pyridine derivatives under relatively mild conditions. nih.govacsgcipr.org Another significant strategy is the hetero-Diels-Alder reaction, where a 1,3-diene equivalent reacts with a dienophile. For instance, 5-alkoxyoxazoles can react with various dienophiles in a single step to yield polysubstituted 3-hydroxypyridine scaffolds. rsc.org
Other notable de novo syntheses include various condensation reactions. The Hantzsch pyridine synthesis, a classic method, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. illinois.edu More modern approaches have expanded on these principles, utilizing domino reactions, multicomponent reactions (MCRs), and novel catalysts to create highly functionalized pyridines in one pot. acsgcipr.orgorganic-chemistry.org For example, polysubstituted 3-hydroxypyridines can be prepared from amino acids and propargyl alcohols via a Pd(0)-catalyzed cyclization followed by oxidation and elimination steps. mdpi.com
Table 1: Selected De Novo Synthetic Methods for Pyridine Cores
| Method | Description | Key Reactants | Reference |
|---|---|---|---|
| [2+2+2] Cycloaddition | Transition metal-catalyzed cyclotrimerization to form the pyridine ring. | Alkynes, Nitriles | nih.govacsgcipr.org |
| Hetero-Diels-Alder | Cycloaddition reaction to form a six-membered heterocyclic ring. | 5-Alkoxyoxazoles, Dienophiles | rsc.org |
| Palladium-Catalyzed Cyclization | Arylative or alkylative cyclization of N-propargyl-N-tosyl-aminoaldehydes. | Amino acids, Propargyl alcohols | mdpi.com |
| Domino Cyclization | One-pot synthesis via cyclization-oxidative aromatization on a bifunctional catalyst. | Enaminones, Alkynones | organic-chemistry.org |
This approach involves taking a readily available pyridine derivative and introducing the desired functional groups in a stepwise manner. This is often the more common strategy in process chemistry, where starting materials with the basic pyridine ring are purchased and then modified. acsgcipr.org
The introduction of a bromine atom onto the pyridine ring is typically achieved through electrophilic aromatic substitution (EAS). However, the pyridine ring is significantly less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgwikipedia.org This deactivation is most pronounced at the C2, C4, and C6 positions. Consequently, direct electrophilic substitution on an unsubstituted pyridine ring is difficult and, when it occurs, generally favors the C3 position. quimicaorganica.orgaklectures.comvaia.com
The presence of activating, ortho-, para-directing substituents, such as hydroxyl (-OH) or amino (-NH₂) groups, can overcome the ring's inherent deactivation and control the regioselectivity of the substitution. youtube.com For the synthesis of a 5-bromo-3-hydroxypyridine derivative, the hydroxyl group at C3 would activate the C2, C4, and C6 positions. The C5 position, being meta to the nitrogen and para to the hydroxyl group, becomes a favorable site for bromination.
A practical route to a key precursor involves the bromination of 2-aminopyridine (B139424). Using reagents like N-bromosuccinimide (NBS), 2-aminopyridine can be selectively brominated to produce 2-amino-5-bromopyridine (B118841) in high yield. ijssst.info Further bromination can lead to the formation of 2-amino-3,5-dibromopyridine (B40352). ijssst.info
Table 2: Examples of Regioselective Bromination of Pyridine Derivatives
| Starting Material | Reagent | Product | Position of Bromination | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | N-Bromosuccinimide (NBS) | 2-Amino-5-bromopyridine | C5 | ijssst.info |
| 2-Amino-5-bromopyridine | Iodine monochloride (ICl) / Bromine | 2-Amino-3,5-dibromopyridine | C3 | ijssst.info |
Several methods exist for introducing a hydroxyl group onto a pre-formed pyridine ring. A common strategy is the nucleophilic aromatic substitution of a halogen atom. For instance, 3-chloropyridine (B48278) can be converted to 3-hydroxypyridine by heating with a basic hydroxide (B78521) solution. google.com
A particularly relevant synthesis for the target compound's precursor is the selective hydrolysis of a dibromo derivative. It has been demonstrated that 2-amino-3-hydroxy-5-bromopyridine can be prepared by treating 2-amino-3,5-dibromopyridine with potassium hydroxide, often in the presence of a copper catalyst. prepchem.comgoogle.com This reaction proceeds via nucleophilic substitution where the bromine at the 3-position is selectively replaced by a hydroxyl group.
Another innovative approach involves the photochemical rearrangement of pyridine N-oxides. This metal-free method allows for the "oxygen-walking" from the nitrogen atom to the C3 position of the pyridine ring, providing an efficient route to 3-hydroxypyridines from readily available pyridine N-oxides. acs.org
Table 3: Methods for Introducing a Hydroxyl Group onto a Pyridine Ring
| Method | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Amino-3,5-dibromopyridine | KOH, Copper powder, H₂O | 2-Amino-3-hydroxy-5-bromopyridine | prepchem.comgoogle.com |
| Nucleophilic Substitution | 3-Chloropyridine | Basic hydroxide | 3-Hydroxypyridine | google.com |
| Photochemical Rearrangement | Pyridine N-oxide | UV light, Fluorinated alcohol | 3-Hydroxypyridine | acs.org |
Post-Synthetic Functionalization of Pre-formed Pyridine Systems
Installation and Derivatization of the 2-(Aminomethyl) Moiety
The final key structural element to be installed is the aminomethyl group (-CH₂NH₂) at the C2 position. This transformation typically follows the establishment of the 3-hydroxy-5-bromo pyridine core.
Direct C-H aminomethylation of pyridine derivatives at the ortho position can be achieved using specialized catalysts, such as those based on Group 3 metals. acs.org These catalysts facilitate the addition of a C-H bond across the C=N double bond of an imine, yielding the aminomethylated product. acs.org
However, a more classical and often more practical approach involves a multi-step sequence starting from a precursor that already contains the necessary substituents on the ring, such as 2-amino-5-bromo-3-hydroxypyridine. prepchem.comgoogle.com A plausible, though not explicitly documented, synthetic route from this intermediate could involve:
Diazotization and Cyanation: Conversion of the 2-amino group to a nitrile (-CN) via a Sandmeyer-type reaction. This would yield a 2-cyano-5-bromo-3-hydroxypyridine intermediate.
Reduction of the Nitrile: The cyano group can then be reduced to an aminomethyl group using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
This sequence transforms the existing amino group into the desired aminomethyl group, completing the synthesis of 2-(Aminomethyl)-5-bromopyridin-3-ol. Each step, from the initial ring formation to the final functional group interconversion, requires precise control of reaction conditions to ensure high regioselectivity and yield.
Chemical Transformations of Precursor Functional Groups to Aminomethyl
Several established pathways for forming the aminomethyl moiety include:
Reduction of Nitriles: A common and efficient route involves the catalytic hydrogenation of a corresponding cyanopyridine precursor. Catalysts such as Raney Nickel are effective for this transformation, converting the cyano group directly to a primary aminomethyl group. nih.gov
Reduction of Carboxylic Acids and Derivatives: A multi-step but highly versatile approach begins with a pyridine carboxylic acid. The acid can be reduced to the corresponding alcohol using standard reducing agents. nih.gov This alcohol is then converted to a more reactive leaving group, typically a chloride, by treatment with thionyl chloride. nih.gov Subsequent displacement with a nitrogen nucleophile, such as phthalimide (B116566) in a Gabriel-type synthesis, followed by hydrolysis, yields the desired aminomethyl product. nih.gov
Amidation and Subsequent Reduction: Pyridine carboxylic acids can be first converted to amides using various coupling reagents like PyBOP. nih.gov The resulting primary, secondary, or tertiary amides can then be reduced. For instance, amides can be hydrogenated using catalysts like Raney Nickel, with hydrazine (B178648) hydrate (B1144303) sometimes employed as the hydrogen source, to afford the target aminomethyl-pyridines. nih.gov
These transformations are summarized in the table below.
Table 1: Conversion of Precursor Functional Groups to an Aminomethyl Group
| Precursor Functional Group | Intermediate Step(s) | Final Transformation Reagents | Reference |
|---|---|---|---|
| Cyano (-CN) | N/A | Catalytic Hydrogenation (e.g., Raney Nickel) | nih.gov |
| Carboxylic Acid (-COOH) | 1. Reduction to alcohol (-CH₂OH) 2. Conversion to chloride (-CH₂Cl) | 1. Nucleophilic substitution (e.g., Phthalimide) 2. Hydrolysis (e.g., KOH) | nih.gov |
| Carboxylic Acid (-COOH) | Amidation to form amide (-CONH₂) | Catalytic Hydrogenation (e.g., Raney Nickel, Hydrazine Hydrate) | nih.gov |
Advanced Synthetic Techniques for Complex this compound Derivatives
The bromine atom on the pyridine ring serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions are fundamental to scaffold diversification. For these transformations to be successful, the reactive aminomethyl and hydroxyl groups on the ring typically require protection (e.g., as Boc-carbamate and methoxy (B1213986) ether, respectively).
Suzuki Coupling: This palladium-catalyzed reaction couples the bromopyridine with an organoboron reagent (a boronic acid or ester) to form a new C-C bond. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C5-position.
Sonogashira Coupling: This reaction, co-catalyzed by palladium and copper, joins the bromopyridine with a terminal alkyne. rwth-aachen.de It is a powerful method for installing alkynyl functionalities, which can serve as precursors for further synthetic manipulations.
Buchwald–Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the bromopyridine with a primary or secondary amine. This directly replaces the bromine atom with a substituted amino group, providing access to a different class of derivatives.
Advanced strategies may employ multimetallic catalysis, where two distinct catalysts work synergistically to achieve high selectivity and yield, for example in coupling aryl bromides with other electrophiles like aryl triflates. nih.gov
Table 2: Scaffold Diversification via Metal-Catalyzed Cross-Coupling
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Resulting Structure |
|---|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | C-C | Pd(0) complexes (e.g., Pd(PPh₃)₄) | 5-Aryl/Alkyl-pyridin-3-ol derivative |
| Sonogashira Coupling | R-C≡CH | C-C (sp) | Pd(0)/Cu(I) | 5-Alkynyl-pyridin-3-ol derivative |
| Buchwald–Hartwig Amination | R¹R²NH | C-N | Pd(0) complexes with specialized phosphine (B1218219) ligands | 5-(Amino)-pyridin-3-ol derivative |
To streamline the synthesis of complex pyridine derivatives, one-pot and cascade (or tandem) reactions are increasingly utilized. These strategies enhance efficiency by minimizing the number of intermediate purification steps, reducing solvent waste, and saving time. tandfonline.com
A one-pot synthesis involves adding multiple reagents sequentially to a single reactor to build a complex molecule. For instance, a three-component reaction can be designed where an aldehyde, an active methylene (B1212753) compound like malononitrile, and an N-alkyl-2-cyanoacetamide condense under microwave irradiation to rapidly form a highly functionalized pyridine ring. mdpi.com Another approach involves the base-promoted annulation of aromatic terminal alkynes with benzamides serving as the nitrogen source to construct 3,5-diaryl pyridines. mdpi.com
A cascade reaction involves a sequence of intramolecular transformations that are triggered by a single event. dicp.ac.cn For example, the reaction of N-propargylic β-enaminones with formamides can generate an intermediate that undergoes a series of cyclizations and rearrangements to produce multisubstituted 2-aminopyridines in a single, efficient operation. dicp.ac.cn
Introducing chirality into aminomethyl pyridine structures is crucial for applications where specific stereoisomers are required. Asymmetric synthesis can be employed to control the stereochemistry at the benzylic carbon of the aminomethyl group or at substituents attached to it.
Key strategies for achieving chiral induction include:
Use of Chiral Auxiliaries: A common approach involves condensing a pyridine-2-carboxaldehyde precursor with a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide. youtube.com The resulting chiral sulfinylimine then directs the diastereoselective addition of a Grignard or organolithium reagent to the imine carbon. youtube.com Subsequent removal of the auxiliary under acidic conditions yields the chiral primary amine with high enantiomeric excess. youtube.com
Asymmetric Catalysis: Transition metal catalysts featuring chiral ligands can be used to induce enantioselectivity. For example, the asymmetric hydrogenation of a prochiral enamine or imine precursor derived from the pyridine scaffold can produce the chiral amine. Ruthenium-based catalysts are known to be effective for the asymmetric hydrogenation of various quinoline (B57606) derivatives, a principle that can be extended to pyridyl systems. rsc.org This method offers the advantage of generating chirality using only a substoichiometric amount of the chiral source.
Table 3: Strategies for Asymmetric Synthesis of Chiral Aminomethyl Pyridines
| Strategy | Chiral Source | Transformation | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Stoichiometric chiral amine (e.g., tert-butanesulfinamide) | Diastereoselective nucleophilic addition to a precursor imine | Auxiliary directs the attack of the nucleophile, then is cleaved. | youtube.com |
| Asymmetric Catalysis | Chiral metal complex (e.g., Ru-BINAP) | Enantioselective hydrogenation of a prochiral imine/enamine | A small amount of catalyst generates a large amount of chiral product. | rsc.org |
| Memory of Chirality | An existing chiral center in the substrate | Conjugate addition of α-amino acid derivatives | Configuration of a temporary chiral center is transferred to a new one. | nih.gov |
Compound Index
Reaction Mechanisms and Chemical Transformations Involving 2 Aminomethyl 5 Bromopyridin 3 Ol
Mechanistic Investigations of Electrophilic Aromatic Substitution on Brominated Hydroxypyridine Systems
Electrophilic aromatic substitution (EAS) on the 2-(aminomethyl)-5-bromopyridin-3-ol ring is a complex process due to the competing directing effects of the four distinct components: the pyridine (B92270) nitrogen, the hydroxyl group, the bromine atom, and the aminomethyl group.
The pyridine ring itself is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom, which reduces the electron density of the ring carbons. uoanbar.edu.iq In acidic media, protonation of the nitrogen to form a pyridinium (B92312) ion further deactivates the ring. uoanbar.edu.iq When substitution does occur on an unsubstituted pyridine, it typically favors the C-3 position (meta-substitution) to avoid placing a positive charge on the electronegative nitrogen in the reaction intermediate. youtube.com
However, the substituents on the ring dramatically alter this intrinsic reactivity. The directing effects of the substituents in this compound are summarized below:
| Substituent | Position | Type | Directing Effect |
| Pyridine Nitrogen | 1 | Deactivating | Meta (C-3, C-5) |
| -OH (Hydroxyl) | 3 | Activating | Ortho, Para (C-2, C-4, C-6) |
| -Br (Bromo) | 5 | Deactivating | Ortho, Para (C-4, C-6) |
| -CH₂NH₂ (Aminomethyl) | 2 | Activating | Ortho, Para (C-3, C-5) |
The hydroxyl group at C-3 is a powerful activating group and directs incoming electrophiles to its ortho (C-2, C-4) and para (C-6) positions. The bromine atom at C-5 is deactivating but also directs ortho and para (to C-4 and C-6). The aminomethyl group at C-2 is activating and directs to its ortho (C-3) and para (C-5) positions.
Considering these competing influences, the C-4 and C-6 positions are the most likely sites for electrophilic attack. Both are activated by the potent hydroxyl group and the bromine atom. The C-4 position is particularly favored as it is ortho to the hydroxyl group and ortho to the bromine atom. The generation of an electrophile is the first step in the three-step mechanism, followed by the formation of a carbocation intermediate (an arenium ion), and finally the removal of a proton to restore aromaticity. byjus.com For instance, iodination with potassium iodate (B108269) (KIO₃) and potassium iodide (KI) would likely lead to substitution at the C-4 position. vulcanchem.com
Nucleophilic Displacement Reactions on the Bromine Atom of Pyridine Derivatives
Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom at the C-5 position. Generally, SNAr on pyridine rings is most facile at the C-2 and C-4 positions. wikipedia.orgstackexchange.com This is because the attack of a nucleophile at these positions generates a high-energy anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.commasterorganicchemistry.com
Attack at the C-3 or C-5 positions does not allow for this resonance stabilization involving the nitrogen atom, making the reaction less favorable. stackexchange.com The reaction is also accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group, which help to stabilize the carbanion intermediate. libretexts.org
In this compound, the bromine is at C-5, a "meta" position relative to the ring nitrogen, which is not an electronically favored site for SNAr. However, the reaction is not impossible, particularly under forcing conditions or with highly reactive nucleophiles. The mechanism proceeds in two steps:
Addition: The nucleophile attacks the carbon bearing the bromine, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex.
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org
While less reactive than fluoropyridines, bromopyridines can undergo SNAr, as the rate-determining step is typically the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.comreddit.com
Intramolecular Rearrangement Reactions and Dearomatization Pathways Involving Pyridine Structures
Substituted pyridines can undergo a variety of rearrangement and dearomatization reactions, transforming the flat, aromatic ring into three-dimensional saturated or partially saturated structures like piperidines and dihydropyridines (DHPs). d-nb.info These reactions are synthetically valuable for creating complex molecular scaffolds.
Dearomatization Pathways:
Reductive Dearomatization: Pyridines can be dearomatized by reduction. A mild and selective method involves the use of amine boranes to produce N-substituted 1,4- and 1,2-dihydropyridines. d-nb.info This approach avoids the full reduction to piperidines that can occur with more powerful reducing agents like catalytic hydrogenation. uoanbar.edu.iq
Nucleophilic Dearomatization: This strategy typically requires activation of the pyridine ring, for example, by N-acylation to form a pyridinium salt. This makes the ring sufficiently electrophilic to be attacked by a nucleophile, leading to dihydropyridine (B1217469) derivatives. mdpi.comacs.org
Photochemical Dearomatization: Some pyridine derivatives can undergo photochemical [4+2] cycloaddition reactions (para-cycloaddition) to yield dearomatized products, which can then be further functionalized. nih.gov
These general pathways could potentially be applied to this compound. For instance, N-alkylation followed by reduction could yield a substituted piperidine. Intramolecular rearrangements could also be envisioned, for example, if the aminomethyl group were to participate in a cyclization reaction following an initial dearomatization step.
Elucidation of Reaction Pathways in Metal-Catalyzed Functionalization of Aminomethyl Pyridines
Transition metal catalysis provides powerful tools for the direct functionalization of pyridine C-H bonds, offering a more atom-economical approach than traditional methods. researchgate.netnih.gov Catalysts based on palladium, rhodium, iridium, and copper are frequently employed. nih.govmdpi.combeilstein-journals.org
The reaction pathways often involve the following key steps:
C-H Activation: The catalyst interacts with a C-H bond on the pyridine ring to form an organometallic intermediate. This step can be directed by a functional group on the substrate. youtube.com In the case of this compound, the pyridine nitrogen, the hydroxyl group, or the aminomethyl group could serve as directing groups. The nitrogen atom typically directs functionalization to the C-2 position, while other directing groups can enable functionalization at more distal positions like C-3 and C-4. nih.gov
Functionalization: The organometallic intermediate reacts with a coupling partner (e.g., an alkene in a Heck reaction, a boronic acid in a Suzuki reaction, or an amine in a Buchwald-Hartwig amination). youtube.com
Reductive Elimination/Turnover: The desired product is released from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle. youtube.com
A common mechanism is the concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken in a single step involving the metal center and a ligand or base, without changing the oxidation state of the metal. youtube.com The aminomethyl group can play a crucial role by acting as a bidentate ligand, coordinating to the metal center along with the pyridine nitrogen, thereby directing C-H activation to a specific site. Rhodium(III)-catalyzed reactions, for instance, are known to proceed via C-H activation directed by nitrogen-containing groups. nih.gov
| Catalyst System | Targeted Position | Reaction Type |
| Pd(OAc)₂ | C-3 | Arylation |
| [Ir(cod)Cl]₂ | C-3 | Borylation |
| Cu(OAc)₂ | C-2 | Amination |
| [RhCp*Cl₂]₂ | C-2/C-3 (Directed) | Annulation, Alkylation |
Fundamental Reactivity and Transformations of the Aminomethyl Substituent
The aminomethyl group (-CH₂NH₂) is a primary amine and exhibits the characteristic reactivity of this functional group. Its basicity and nucleophilicity are fundamental to its chemical behavior.
Common Transformations:
Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form stable amides.
Schiff Base Formation: Reaction with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines. vulcanchem.com
Alkylation: The nitrogen can be alkylated with alkyl halides, although over-alkylation to secondary and tertiary amines or even quaternary ammonium (B1175870) salts is possible.
Boc Protection: The amine can be protected, for example, with di-tert-butyl dicarbonate (B1257347) (Boc₂O), to prevent it from reacting during subsequent transformations on other parts of the molecule.
Role as a Ligand: The aminomethyl group, often in conjunction with the pyridine nitrogen, can act as a bidentate ligand to coordinate with metal ions. This is highly relevant in the context of metal-catalyzed reactions (as discussed in 3.4) and in the formation of coordination complexes. The effect of substituents on the pyridine ring can influence the coordination properties and the resulting complex stability. nih.gov
The electronic properties of the brominated hydroxypyridine ring will influence the pKa of the aminomethyl group, affecting its nucleophilicity and basicity compared to a simple alkylamine.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Mode Assignment and Functional Group Analysis
A detailed vibrational analysis using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy would be essential to identify and confirm the functional groups present in 2-(Aminomethyl)-5-bromopyridin-3-ol. The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, N-H stretching vibrations of the aminomethyl group, and C-H stretching of the pyridine (B92270) ring and methylene (B1212753) bridge. The fingerprint region would contain valuable information on C-N, C-O, and C-Br stretching, as well as various bending vibrations of the pyridine ring.
FT-Raman spectroscopy would complement the FT-IR data, particularly for the non-polar bonds and the aromatic ring vibrations. By comparing the experimental wavenumbers with theoretical calculations, a complete vibrational mode assignment could be achieved, providing a detailed picture of the molecule's vibrational framework.
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |
| O-H Bend | 1300-1450 | |
| Amino (-NH₂) | N-H Symmetric/Asymmetric Stretch | 3300-3500 |
| N-H Scissoring | 1580-1650 | |
| Methylene (-CH₂-) | C-H Symmetric/Asymmetric Stretch | 2850-2960 |
| C-H Bending | 1400-1480 | |
| Pyridine Ring | C-H Aromatic Stretch | 3000-3100 |
| C=C, C=N Ring Stretching | 1400-1600 | |
| Carbon-Bromine (-Br) | C-Br Stretch | 500-650 |
| Carbon-Oxygen (-CO) | C-O Stretch | 1200-1300 |
| Carbon-Nitrogen (-CN) | C-N Stretch | 1180-1360 |
(Note: This table is predictive and based on general spectroscopic principles, not on experimental data for the specific compound.)
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
High-resolution ¹H and ¹³C NMR spectroscopy would be the definitive method for elucidating the precise connectivity of atoms in the this compound molecule.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the aminomethyl group, the methylene bridge, and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would confirm their relative positions on the substituted ring. The hydroxyl and amino protons might exhibit broad signals and their chemical shifts could be dependent on the solvent and concentration.
The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom, with the carbon bearing the hydroxyl group and the carbons adjacent to the nitrogen and bromine atoms having characteristic chemical shifts.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Identity and Fragmentation Pathway Analysis
HRMS analysis would provide an accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition of this compound. This technique is crucial for confirming the molecular formula C₆H₇BrN₂O. Furthermore, by analyzing the fragmentation pattern under mass spectrometric conditions (e.g., through MS/MS experiments), the structural arrangement of the molecule can be further corroborated. Key fragmentation pathways would likely involve the loss of the aminomethyl group, the hydroxyl group, or the bromine atom, providing valuable structural insights.
Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Patterns
UV-Vis absorption spectroscopy would reveal the electronic transitions within the molecule. The spectrum would be expected to show absorption bands corresponding to π→π* transitions of the pyridinol ring and potentially n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The position and intensity of these absorption maxima would provide information about the extent of conjugation in the aromatic system.
X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing
Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional molecular structure of this compound in the solid state. This analysis would provide precise bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the molecular geometry.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
The presence of both hydrogen bond donors (hydroxyl and amino groups) and acceptors (the pyridine nitrogen and the hydroxyl oxygen) suggests that this compound would likely form extensive hydrogen bonding networks in the solid state. X-ray diffraction would allow for the detailed characterization of these interactions, including the identification of any intramolecular hydrogen bonds between the aminomethyl or hydroxyl groups and the adjacent pyridine nitrogen. The parameters of the intermolecular hydrogen bonds (donor-acceptor distances and angles) would be precisely determined.
Characterization of Supramolecular Arrangements and Crystal Engineering Implications
The analysis of the crystal packing would reveal how the individual molecules of this compound are arranged in the crystal lattice. This supramolecular assembly is dictated by a combination of forces, including the hydrogen bonding network, as well as potentially other non-covalent interactions such as π-π stacking between the pyridine rings. Understanding these packing motifs is fundamental to crystal engineering, as it could allow for the design of new materials with specific properties based on this molecular scaffold.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Nuclear Quadrupole Resonance (NQR) Spectroscopy for Probing Halogen Environments and Tautomeric Equilibria
Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive, solid-state analytical technique that provides detailed information about the electric field gradient (EFG) at a quadrupolar nucleus. wikipedia.orgdu.ac.inslideshare.net For this compound, the bromine (⁷⁹Br and ⁸¹Br) and nitrogen (¹⁴N) nuclei are quadrupolar, making them suitable probes for NQR studies. This method is particularly powerful for characterizing the C-Br bond and investigating the potential for tautomerism within the pyridin-3-ol ring system.
NQR spectroscopy is performed in the absence of an external magnetic field, which simplifies the spectrum and makes it highly sensitive to the local electronic environment of the nucleus. wikipedia.org The resonance frequency in NQR is directly proportional to the nuclear quadrupole coupling constant (NQCC), which in turn is a measure of the interaction between the nuclear electric quadrupole moment and the EFG created by the surrounding electrons and nuclei. wikipedia.orgresearchgate.net Any change in the chemical bonding or intermolecular interactions involving the bromine atom will alter the EFG and thus shift the NQR frequency.
Detailed Research Findings:
Probing the Halogen Environment: The ⁷⁹Br and ⁸¹Br NQR frequencies are exceptionally sensitive to the nature of the C-Br bond. The presence of intermolecular interactions, such as hydrogen bonding involving the bromine atom or the formation of halogen bonds, would significantly perturb the EFG around the bromine nucleus. rsc.org For instance, if the bromine atom acts as a halogen bond acceptor, a shift in the NQR frequency would be observed compared to a non-interacting bromine atom. Furthermore, if the crystal structure contains multiple crystallographically inequivalent molecules, NQR spectroscopy can resolve these, presenting a distinct resonance line for each unique bromine environment. researchgate.netrsc.org
Investigating Tautomeric Equilibria: this compound can exist in different tautomeric forms, primarily the phenolic form (3-hydroxypyridine) and the zwitterionic keto form (pyridin-3(2H)-one). These tautomers would have distinct electronic structures, leading to different EFGs at the bromine and nitrogen nuclei.
The position of the tautomeric equilibrium can be influenced by factors such as temperature and the crystalline environment. mdpi.com NQR spectroscopy is a powerful tool to study this equilibrium in the solid state. mdpi.com Each tautomer would give rise to a unique set of ⁷⁹Br and ⁸¹Br NQR frequencies. By measuring the relative intensities of the NQR signals corresponding to each tautomer, their population ratio in the solid state can be determined.
For example, the C-Br bond in the phenolic tautomer is expected to have a different electronic character compared to the C-Br bond in the zwitterionic tautomer. This difference would be reflected in the ⁷⁹Br and ⁸¹Br NQCC values.
Hypothetical NQR Data:
To illustrate the utility of NQR in studying the tautomerism of this compound, a hypothetical set of NQR data is presented below. These values are based on typical ranges observed for brominated organic compounds.
Interactive Data Table: Hypothetical ⁷⁹Br NQR Frequencies for Tautomers of this compound at 77 K
| Tautomeric Form | ν(⁷⁹Br) (MHz) | Relative Intensity |
| Phenolic Form | 285.450 | High |
| Zwitterionic Form | 295.120 | Low |
Note: The ratio of the intensities would provide a quantitative measure of the tautomeric equilibrium in the solid state.
Interactive Data Table: Hypothetical ¹⁴N NQR Frequencies for Tautomers of this compound at 77 K
| Tautomeric Form | Site | ν+ (MHz) | ν- (MHz) | η (%) |
| Phenolic Form | Pyridine N | 3.150 | 2.850 | 10.5 |
| Phenolic Form | Amino N | 2.500 | 2.100 | 15.4 |
| Zwitterionic Form | Pyridine N-H | 2.950 | 2.600 | 12.3 |
| Zwitterionic Form | Amino N | 2.520 | 2.130 | 15.1 |
Note: The asymmetry parameter (η) and the NQR frequencies (ν+ and ν-) provide detailed information about the electronic environment of the nitrogen atoms in each tautomeric form.
Theoretical and Computational Chemistry Studies of 2 Aminomethyl 5 Bromopyridin 3 Ol
Quantum Chemical Calculations (Density Functional Theory (DFT), ab initio methods)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the molecular and electronic properties of pyridine (B92270) derivatives. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for medium-sized organic molecules. These methods are used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties like molecular orbital energies. mdpi.com For complex systems, these calculations can elucidate structural parameters, thermodynamic stability, and spectroscopic signatures. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For pyridine derivatives, the distribution of HOMO and LUMO orbitals reveals regions of the molecule that are likely to be involved in electron transfer processes. In a molecule like 2-(Aminomethyl)-5-bromopyridin-3-ol, the HOMO is expected to be localized on the electron-rich pyridine ring and the substituents with lone pairs, such as the amino and hydroxyl groups. The LUMO is typically distributed over the aromatic ring, representing the areas susceptible to nucleophilic attack.
Theoretical calculations on related brominated hydroxypyridine molecules provide insight into the expected FMO properties. For instance, studies on 3-bromo-2-hydroxypyridine (B31989) using DFT (B3LYP/6-311++G(d,p)) calculated a HOMO-LUMO energy gap of approximately 5.4 eV in the gas phase. mdpi.com The HOMO orbitals in such compounds are generally delocalized over the entire molecule, while the LUMO orbitals are typically π* in character. mdpi.com The HOMO→LUMO transition signifies an intramolecular electron density transfer across the pyridine ring. mdpi.com
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Related Pyridine Derivative (3-Bromo-2-hydroxypyridine) in Different Environments Data is illustrative and based on calculations for a structurally similar compound. mdpi.com
| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Gas Phase | -6.880 | -1.475 | 5.406 |
| Water | -6.880 | -1.475 | 5.406 |
| DMSO | -6.880 | -1.475 | 5.405 |
| Methanol | -6.879 | -1.475 | 5.403 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net
Red/Yellow Regions : Indicate negative electrostatic potential, are electron-rich, and are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen and nitrogen due to their lone pairs of electrons. researchgate.net
Blue Regions : Indicate positive electrostatic potential, are electron-deficient, and are susceptible to nucleophilic attack. These are generally located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., in -OH or -NH2 groups). researchgate.net
Green Regions : Represent neutral or zero potential.
For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These sites represent the most likely points for electrophilic interaction and hydrogen bond acceptance. Conversely, the hydrogen atoms of the aminomethyl and hydroxyl groups would exhibit positive potential, making them primary sites for nucleophilic interaction and hydrogen bond donation. researchgate.netnih.gov This analysis is crucial for understanding intermolecular interactions, such as those involved in crystal packing or receptor binding.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to characterize chemical bonding. By locating critical points in the electron density, QTAIM can define atoms, chemical bonds, rings, and cages. The properties of the bond critical points (BCPs)—points of minimum electron density between two bonded atoms—reveal the nature of the interaction.
Key parameters at a BCP include:
Electron Density (ρ(r)) : Higher values indicate stronger bonds.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, van der Waals, hydrogen bond) interactions (∇²ρ(r) > 0).
Total Energy Density (H(r)) : The sign of H(r) can also characterize the degree of covalency. A negative H(r) is indicative of a significant covalent character.
In a QTAIM analysis of this compound, one would expect the C-C and C-N bonds within the pyridine ring to exhibit BCP properties consistent with covalent bonds (negative Laplacian). The C-Br bond would likely show characteristics of a polar covalent bond. Importantly, QTAIM can be used to identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds, which could exist between the hydroxyl and aminomethyl groups, influencing the molecule's preferred conformation.
Tautomerism Studies
Tautomerism, the interconversion of structural isomers through proton transfer, is a critical phenomenon for heterocyclic compounds like pyridine derivatives, as different tautomers can exhibit distinct chemical and biological properties. scispace.com For this compound, which contains both a hydroxyl group on a pyridine ring (a hydroxypyridine moiety) and an amino group, several tautomeric forms are possible. The primary equilibrium is the keto-enol tautomerism characteristic of hydroxypyridines, where the hydroxyl form (pyridin-3-ol) can convert to a zwitterionic keto form (pyridinium-3-olate).
Computational chemistry is an effective tool for identifying all possible tautomers of a molecule and optimizing their geometries. nih.gov For this compound, the main tautomeric possibilities would include:
The Hydroxy-Pyridine Form : The structure as named, with an -OH group at the 3-position.
The Zwitterionic Keto Form : Where the proton from the hydroxyl group has transferred to the pyridine ring nitrogen, resulting in a pyridinone-like structure with a positive charge on the ring nitrogen and a negative charge on the oxygen.
Imine-Enamine Tautomers : Involving the aminomethyl group, although these are generally less stable than the aromatic pyridine forms.
Quantum chemical calculations, typically at the DFT level, are used to perform a full geometry optimization for each potential tautomer to find its minimum energy structure. researchgate.netscispace.com Vibrational frequency calculations are then performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
Once the geometries of the possible tautomers are optimized, their relative energies are calculated to determine their stability. The tautomer with the lowest total energy is the most stable and therefore the most abundant form under equilibrium conditions. nih.gov Computational studies on similar systems, such as 2-aminopyridines, have shown that the canonical amino form is significantly more stable than its imino tautomers, often by more than 10 kcal/mol in the gas phase. nih.govscispace.com
The surrounding environment can significantly influence tautomeric equilibria. nih.gov Therefore, calculations are often performed both in the gas phase and in various solvents using continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov Polar solvents tend to stabilize more polar or zwitterionic tautomers. For the pyridin-3-ol/pyridinium-3-olate equilibrium, a polar solvent like water would be expected to stabilize the zwitterionic keto form more than a nonpolar solvent would, potentially shifting the equilibrium. nih.govnih.gov
Table 2: Illustrative Relative Energies for Tautomers of a Generic Aminopyridine in the Gas Phase This data is representative and based on computational studies of related aminopyridine systems. nih.gov
| Tautomer | Description | Relative Energy (kcal/mol) |
| Tautomer 1 | Canonical Amino Form | 0.00 (Most Stable) |
| Tautomer 2 | Imino Form (trans) | +13.60 |
| Tautomer 3 | Imino Form (cis) | +16.36 |
These computational predictions are crucial for understanding which tautomeric form of this compound is likely to predominate in different chemical or biological settings, which in turn governs its reactivity and interactions.
Influence of Solvent Effects on Tautomeric Equilibrium
The tautomeric equilibrium of pyridin-3-ol derivatives, such as this compound, is significantly influenced by the surrounding solvent environment. This class of compounds can exist in multiple tautomeric forms, primarily the neutral phenolic form and a zwitterionic form. The relative stability of these tautomers is dictated by the solvent's polarity and its ability to form hydrogen bonds. nih.govnih.gov
Computational studies on analogous systems, like aminopurine and nitropurine derivatives, have demonstrated that solvent effects can alter tautomeric preferences. mdpi.commdpi.com For instance, polar protic solvents are known to preferentially stabilize zwitterionic tautomers through strong hydrogen bonding and dielectric solvation. In contrast, nonpolar solvents tend to favor the less polar, neutral phenolic form.
The polarizable continuum model (PCM) is a common computational method used to simulate these solvent effects. Calculations performed on related heterocyclic systems show that as the dielectric constant (ε) of the solvent increases, the relative energy of the more polar tautomer decreases, shifting the equilibrium. mdpi.com For this compound, it is predicted that in solvents like water (ε ≈ 80), the zwitterionic form would be significantly stabilized compared to its presence in a nonpolar solvent like toluene (B28343) (ε ≈ 2.4).
Theoretical investigations utilizing density functional theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) can quantify these effects by calculating the Gibbs free energies of the different tautomers in various solvents. nih.gov The equilibrium constant (K) is related to the change in Gibbs free energy (ΔG), and these calculations can predict the population of each tautomer under different conditions. nih.gov
Table 1: Predicted Relative Stability of Tautomers in Different Solvents (Based on Analogous Systems) This table is illustrative, based on general principles observed in similar heterocyclic compounds.
| Tautomer | Solvent | Dielectric Constant (ε) | Predicted Relative Energy (kcal/mol) | Predicted Population |
|---|---|---|---|---|
| Phenolic | Toluene | 2.4 | 0 (Reference) | Dominant |
| Zwitterionic | Toluene | 2.4 | > 5 | Minor |
| Phenolic | Acetonitrile | 37.5 | 0 (Reference) | Major |
| Zwitterionic | Acetonitrile | 37.5 | ~ 2-3 | Significant |
| Phenolic | Water | 78.4 | 0 (Reference) | Comparable |
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is primarily defined by the rotational freedom around key single bonds, specifically the C2-C(aminomethyl) bond and the C3-O bond. Computational methods are essential for exploring this landscape to identify stable conformers and understand the molecule's flexibility. nih.gov
Potential energy surface (PES) scans, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can identify low-energy conformers by systematically rotating selected dihedral angles. nih.gov For the title compound, the key dihedral angles would involve the H-N-C-C and H-O-C-C torsions. These scans help elucidate the energy barriers between different conformations.
Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational preferences in a solvated environment over time. pitt.edunih.gov By simulating the molecule's movement on a femtosecond to nanosecond timescale, MD can reveal the interplay between different conformers, the influence of solvent molecules on conformation, and the formation of intramolecular hydrogen bonds that can stabilize specific geometries. pitt.edu For example, an intramolecular hydrogen bond between the 3-hydroxyl group and the aminomethyl nitrogen could significantly restrict conformational freedom and favor a more planar structure. Studies on similar dinucleotides have shown that modifications to the pyridine ring can profoundly affect the preferred glycosidic bond dihedral angle, highlighting the sensitivity of conformation to chemical structure. mdpi.com
Molecular Modeling of Intermolecular Interactions and Self-Assembly
This compound possesses multiple sites for hydrogen bonding: the hydroxyl (-OH) and aminomethyl (-NH₂) groups act as hydrogen bond donors, while the pyridine nitrogen, the hydroxyl oxygen, and the amino nitrogen can act as acceptors. nih.gov This versatility allows for the formation of robust and diverse hydrogen-bonded networks. mdpi.com
Computational studies on related aminopyridine derivatives show that intermolecular hydrogen bonds are strengthened in the excited state. nih.gov In the solid state, these interactions often lead to the formation of specific, repeating motifs, such as dimers or chains. mdpi.com For example, a common motif in related structures is the R²₂(8) graph set, where two molecules form a cyclic dimer through a pair of N-H···O or N-H···N bonds. mdpi.commdpi.com Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize these bonds by calculating the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP), providing insight into the strength and nature of the interaction. mdpi.com
Table 2: Typical Parameters for Hydrogen Bonds in Pyridine Derivatives Data derived from computational studies on analogous systems.
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|
| O-H···N(pyridine) | 2.7 - 2.9 | -5 to -8 |
| N-H···O(hydroxyl) | 2.8 - 3.1 | -3 to -6 |
| N-H···N(pyridine) | 2.9 - 3.2 | -2 to -5 |
The bromine atom at the C5 position introduces the possibility of halogen bonding, a highly directional noncovalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. nih.govresearchgate.net Computational studies are instrumental in characterizing these interactions, which can be comparable in strength to traditional hydrogen bonds. mdpi.com
In the context of this compound, the C-Br bond can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the pyridine nitrogen or the hydroxyl oxygen. nih.gov DFT calculations can be used to determine the geometry and interaction energy of these halogen bonds. Molecular electrostatic potential (MEP) maps are particularly useful for visualizing the positive σ-hole on the bromine atom, which guides the interaction. mdpi.com QTAIM and Natural Bond Orbital (NBO) analyses can further elucidate the nature of the halogen bond, revealing contributions from electrostatics, dispersion, and charge transfer. nih.govmdpi.com
Table 3: Calculated Halogen Bond Interaction Energies (Illustrative) Based on computational studies of bromo-aromatic compounds.
| Interaction | Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|
| C-Br···N(pyridine) | 2.9 - 3.2 | -2.5 to -4.5 |
The aromatic pyridine ring of this compound facilitates π-stacking interactions, which play a significant role in the packing of aromatic molecules in the solid state and in molecular recognition. nih.govmdpi.com These interactions can occur in several geometries, most commonly parallel-displaced or T-shaped arrangements. nih.gov
Computational Catalysis and Reaction Mechanism Prediction relevant to Aminomethyl Pyridines
Computational chemistry provides powerful tools for predicting the reactivity and potential catalytic applications of molecules like this compound. Aminomethyl pyridine scaffolds are present in various ligands used in transition-metal catalysis. DFT calculations can be employed to model potential catalytic cycles, identify reaction intermediates and transition states, and calculate activation energy barriers. acs.org
Furthermore, computational methods can predict the intrinsic reactivity of the this compound molecule itself. By analyzing frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reactivity indices, one can predict sites susceptible to electrophilic or nucleophilic attack, guiding synthetic efforts. mdpi.commontclair.edu
Role of 2 Aminomethyl 5 Bromopyridin 3 Ol and Its Analogues in Catalysis
Mechanistic Studies of Catalytic Cycles (Computational and Experimental Insights)
A comprehensive search of scientific databases reveals a significant gap in the understanding of the catalytic mechanisms involving 2-(Aminomethyl)-5-bromopyridin-3-ol. Research in this specific area appears to be limited, and as a result, there is no published data to populate tables on aspects such as activation energies, proposed intermediates, or spectroscopic evidence for the catalytic cycle of this compound or its immediate analogues.
In broader but related contexts, research on other substituted pyridine (B92270) ligands offers a glimpse into potential catalytic roles. For example, computational studies, often employing Density Functional Theory (DFT), are a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating energy barriers in catalytic cycles. Such studies have been applied to various pyridine-containing ligands in transition metal catalysis to understand substrate activation, ligand-metal interactions, and the influence of substituents on catalytic activity. However, no such specific DFT studies for this compound could be identified.
Similarly, experimental techniques such as in-situ spectroscopy (NMR, IR, UV-Vis), X-ray crystallography of catalyst-substrate adducts, and detailed kinetic analysis are crucial for providing tangible evidence of proposed catalytic intermediates and pathways. While these methods are standard in mechanistic catalysis research, their application to this compound has not been reported in the available literature.
The scientific community relies on published, peer-reviewed research to build a collective understanding of chemical processes. Without such foundational studies on this compound, any detailed discussion on its catalytic mechanism would be purely hypothetical and would not meet the standards of a scientifically accurate and authoritative article.
Given the strict requirement for detailed research findings and data tables, and the current lack of such information for this compound and its direct analogues, it is not possible to construct the requested section of the article with the necessary scientific rigor and detail.
Structure Activity Relationship Sar Methodologies for 2 Aminomethyl 5 Bromopyridin 3 Ol Derivatives
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govwikipedia.org The fundamental principle is that variations in the biological activity of a congeneric series of molecules can be quantitatively explained by differences in their molecular structures. cutm.ac.in For derivatives of 2-(Aminomethyl)-5-bromopyridin-3-ol, a QSAR study would aim to build a predictive model that can guide the synthesis of new analogs with enhanced potency.
The process of developing a QSAR model involves several key steps: nih.gov
Data Set Assembly: A series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. ijper.org
Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These can be classified into several categories:
Electronic Descriptors: (e.g., Hammett constants, dipole moment) describe the electronic aspects of the molecule, influencing ionization and interaction with polar residues.
Steric Descriptors: (e.g., Molar Refractivity, Taft parameters) quantify the size and shape of the molecule, which is crucial for receptor fit.
Hydrophobic Descriptors: (e.g., LogP, LogD) measure the compound's lipophilicity, affecting its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.
Topological Descriptors: (e.g., Connectivity indices, Balaban J index) describe the atomic connectivity and branching of the molecule. researchgate.net
Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to generate an equation that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.comresearchgate.net The model's statistical significance and predictive power are rigorously assessed using metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² for the test set. ijper.org
A hypothetical QSAR study for a series of this compound derivatives might explore how substituents at the amino group (R¹) and the pyridine (B92270) ring (R²) influence activity.
Table 1: Hypothetical QSAR Data for this compound Derivatives
| Compound | R¹ | pIC₅₀ (Observed) | LogP | Molar Refractivity (MR) | Electronic Effect (σ) | pIC₅₀ (Predicted) |
| 1 | -H | 5.2 | 1.5 | 45.2 | 0.00 | 5.3 |
| 2 | -CH₃ | 5.8 | 1.9 | 50.1 | -0.04 | 5.7 |
| 3 | -C₂H₅ | 6.1 | 2.3 | 54.7 | -0.07 | 6.2 |
| 4 | -Cyclopropyl | 6.5 | 2.4 | 56.3 | -0.09 | 6.4 |
| 5 | -Phenyl | 6.3 | 3.1 | 65.8 | 0.06 | 6.3 |
A resulting QSAR equation might look like: pIC₅₀ = 0.8 * LogP - 0.05 * MR + 0.5 * σ + 4.5
This model would suggest that increased hydrophobicity (LogP) and electron-donating character (negative σ) are beneficial for activity, while increased size (MR) is detrimental. Such a validated model becomes a powerful tool for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Rational Ligand Design and Modification Strategies Based on SAR Insights
Rational ligand design uses the knowledge gained from initial SAR studies to make purposeful modifications to a lead compound. nih.govresearchgate.net This approach can be ligand-based, which is particularly useful when the three-dimensional structure of the biological target is unknown. nih.govazolifesciences.com For this compound derivatives, design strategies focus on optimizing interactions with the target by modifying key structural features identified from preliminary screening and SAR.
Key strategies include:
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. mdpi.com For the this compound scaffold, a likely pharmacophore would include the aminomethyl group (H-bond donor/cationic center), the pyridinol ring (H-bond donor/acceptor, aromatic center), and the bromine atom (hydrophobic/halogen bond donor).
Substituent Modification: Based on initial SAR, specific substituents can be introduced to enhance potency or selectivity. For example, if SAR indicates a small hydrophobic pocket near the amino group, various small alkyl or cycloalkyl groups could be explored. If electronic effects are significant, substituents with varying electron-donating or -withdrawing properties would be synthesized.
Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres). For instance, the bromine atom could be replaced with a chlorine or a trifluoromethyl group to modulate electronic properties and lipophilicity while maintaining steric bulk. The pyridine ring itself could be replaced by another heterocyclic system to explore new interaction patterns and improve properties.
A rational design cycle for these derivatives would involve synthesizing a small, diverse library, evaluating their activity, building an initial SAR model, and then using that model to design the next generation of compounds with predicted improvements.
Computational Approaches to SAR, including Molecular Docking for Binding Mechanism Elucidation
Computational methods, particularly molecular docking, are indispensable for elucidating the binding mechanisms of ligands at an atomic level. nih.gov Docking predicts the preferred orientation (pose) and binding affinity of a ligand within the active site of a target protein. ijsrtjournal.com This information is crucial for understanding SAR and for rationally designing more potent inhibitors. nih.gov
The molecular docking process involves several stages: nih.gov
System Preparation: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB) or generated via homology modeling. nih.gov The 3D structure of the ligand, such as a this compound derivative, is built and its energy is minimized.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the protein. The algorithm samples a vast number of possible conformations and orientations of the ligand. researchgate.net
Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding free energy (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. mdpi.com The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. mdpi.com
For this compound derivatives, docking studies could reveal how different substituents influence binding. For example, adding a hydroxyl group to a phenyl substituent on the amino group might enable a new hydrogen bond with a specific residue, thereby increasing affinity.
Table 2: Example Molecular Docking Results for Pyridinol Derivatives Against a Hypothetical Kinase
| Compound | R¹ Substituent | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| 1 | -H | -7.5 | Glu91, Leu140, Val45 | 2 (to Glu91, Val45) |
| 2 | -CH₃ | -7.9 | Glu91, Leu140, Val45 | 2 (to Glu91, Val45) |
| 3 | -CH₂OH | -8.8 | Glu91, Leu140, Asp150 | 3 (to Glu91, Val45, Asp150) |
| 4 | -Phenyl | -8.5 | Glu91, Leu140, Phe148 | 2 (π-π stacking with Phe148) |
| 5 | -CH₂-Imidazole | -9.2 | Glu91, His145, Asp150 | 3 (H-bond to Asp150, π-cation with His145) |
These in silico results provide a structural hypothesis for the observed SAR, guiding the design of new analogs to maximize favorable interactions and minimize steric clashes. nih.gov
Influence of Positional Isomers and Substituent Effects on Structure-Reactivity and Structure-Property Relationships
Positional Isomerism: Isomers are compounds with the same molecular formula but different arrangements of atoms. nih.gov Positional isomers, where substituents are at different positions on a core scaffold, can have vastly different biological profiles. muni.cz For example, comparing This compound with its positional isomer, 3-(Aminomethyl)-5-bromopyridin-2-ol , reveals significant differences. The position of the hydroxyl group affects its acidity (pKa) and its ability to act as a hydrogen bond donor/acceptor. The 2-hydroxypyridine (B17775) tautomer can exist in equilibrium with its pyridone form, which presents a different set of interaction possibilities (an amide-like moiety) compared to the fixed phenol-like nature of the 3-hydroxy isomer. This can fundamentally alter the binding mode and affinity for a target receptor. muni.cz
Substituent Effects: The nature and position of substituents on the pyridine ring modify its electronic and steric properties.
Electronic Effects: An electron-donating group (e.g., -OCH₃) at position 4 or 6 would increase the basicity of the pyridine nitrogen, potentially strengthening an ionic interaction or hydrogen bond. Conversely, an electron-withdrawing group (e.g., -CF₃) would decrease its basicity.
Steric Effects: The size of a substituent dictates whether it can fit into a specific pocket on the target protein. A bulky group might enhance activity by increasing van der Waals contacts in a large pocket or abolish activity by causing a steric clash in a confined space.
The Bromo Group: The bromine atom at position 5 is a key feature. It is lipophilic and can participate in halogen bonding—a specific type of non-covalent interaction. Replacing it with other halogens (F, Cl, I) would systematically alter the size, lipophilicity, and halogen bonding potential, providing a clear path for SAR exploration. A review of pyridine derivatives showed that while -OH and -NH₂ groups often enhance antiproliferative activity, halogen atoms can sometimes lead to lower activity, highlighting the context-dependent nature of these effects. nih.gov
Table 3: Summary of Predicted Substituent and Isomer Effects
| Structural Variation | Position | Predicted Effect on Property | Potential Impact on Activity |
| Isomerism | OH at C2 vs. C3 | Alters pKa, H-bonding pattern, allows pyridone tautomerism | Drastically changes binding mode and affinity |
| Substituent | H vs. CH₃ at C4 | Increases electron density, minor steric bulk | May enhance H-bonding at pyridine N; potential steric effect |
| Substituent | H vs. F at C6 | Strong electron withdrawal, minimal steric change | Reduces basicity of pyridine N, may introduce new interactions |
| Substituent | Br vs. CF₃ at C5 | Similar size, more electron-withdrawing | Alters electronics and lipophilicity, may change binding interactions |
| Substituent | -NH₂ vs. -N(CH₃)₂ | Increases steric bulk, removes H-bond donor capacity | May increase hydrophobic interactions but lose a key H-bond |
By systematically analyzing these effects, researchers can build a comprehensive understanding of the SAR landscape for this compound derivatives, enabling the data-driven design of optimized molecules.
Future Directions and Advanced Research Opportunities
Development of Novel and Sustainable Synthetic Pathways for the Compound and its Derivatives
The development of efficient and environmentally friendly methods for synthesizing 2-(aminomethyl)-5-bromopyridin-3-ol and its derivatives is a primary research focus. nih.govmdpi.com Traditional synthetic routes can be resource-intensive, so exploring greener alternatives is crucial. rsc.org This includes one-pot multicomponent reactions, which can streamline the synthesis process and reduce waste. nih.gov Additionally, employing biocatalysis, which uses microorganisms or enzymes, offers a sustainable approach to producing these compounds with high selectivity and under mild conditions. mdpi.com Microwave-assisted synthesis is another promising avenue, as it can significantly shorten reaction times and improve yields. mdpi.com
Further research into the catalytic synthesis of pyridone and pyridine (B92270) derivatives, which are structurally related to this compound, can provide valuable insights. For instance, ruthenium-catalyzed C-H activation and annulation reactions have been successfully used to create complex pyridone scaffolds. nih.goviipseries.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, offer a powerful tool for modifying the pyridine ring. researchgate.netnih.gov
Exploration of Emerging Catalytic Applications (e.g., Photocatalysis, Electrocatalysis)
The unique electronic properties of the this compound scaffold make it a compelling candidate for catalytic applications, particularly in the emerging fields of photocatalysis and electrocatalysis. rsc.org Pyridine derivatives have already demonstrated their potential in visible-light-driven photocatalysis, where they can be used to functionalize other molecules. acs.orgnih.gov The development of new photocatalytic systems using this scaffold could lead to novel methods for chemical synthesis. acs.orgrsc.org
In the realm of electrocatalysis, pyridine-based ligands are known for their stability and are used in various catalytic transformations. nih.gov The this compound scaffold could be incorporated into new electrocatalysts for applications such as carbon dioxide reduction or water splitting. rsc.org Research in this area would involve synthesizing and characterizing new metal complexes with this ligand and evaluating their catalytic performance. acs.org
Application of Advanced In-situ and Operando Spectroscopic Techniques for Mechanistic Insights
To fully understand and optimize the catalytic and other functional properties of this compound and its derivatives, it is essential to study their behavior under real-world conditions. Advanced in-situ and operando spectroscopic techniques are invaluable tools for this purpose. acs.orgkit.edumdpi.com These methods allow researchers to observe the structural and electronic changes in the molecule as a reaction or process is occurring. youtube.com
Techniques such as in-situ infrared (IR) spectroscopy can provide detailed information about the reaction mechanisms of pyridine-based compounds. researchgate.net Similarly, in-situ X-ray absorption spectroscopy can be used to follow the changes in metal speciation and particle size during catalyst preparation and operation. youtube.com By combining these techniques, researchers can gain a comprehensive understanding of the structure-activity relationships that govern the performance of these materials. kit.edu
Integration of Machine Learning and Artificial Intelligence for Predictive Molecular Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerating the discovery and optimization of new molecules based on the this compound scaffold. researchgate.net These computational tools can be used to predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
ML models can be trained on existing data to predict a wide range of properties, from catalytic activity to biological function. nih.gov This approach has already been successfully applied to the design of pyridine-based polymers for environmental remediation. nih.gov By applying similar methods to the this compound scaffold, it may be possible to design new materials with tailored properties for specific applications.
Design and Synthesis of Advanced Materials Incorporating the this compound Scaffold
The versatility of the this compound scaffold makes it an excellent building block for the creation of advanced materials with novel properties. nih.govnih.govresearchgate.net Pyridine-based structures are already used in a wide range of materials, from pharmaceuticals to functional polymers. iipseries.orgacs.org By incorporating this specific scaffold, it may be possible to develop new materials with enhanced performance.
For example, the scaffold could be used to create new metal-organic frameworks (MOFs) with unique catalytic or adsorption properties. The aminomethyl and hydroxyl groups can act as coordination sites for metal ions, while the bromo- and pyridyl- functionalities can be further modified to tune the properties of the resulting material. Additionally, the scaffold could be incorporated into polymers to create materials with specific optical, electronic, or biological properties. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-(Aminomethyl)-5-bromopyridin-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via phosphonylation reactions using triethyl phosphite under reflux conditions. Key parameters include temperature control (80–100°C) and inert atmosphere (N₂/Ar) to minimize side reactions. Yields are optimized by adjusting stoichiometric ratios (e.g., 1:1.2 for bromopyridine derivatives to phosphite) and reaction time (6–12 hours). Post-reduction steps (e.g., NaBH₄) may be required to stabilize the aminomethyl group .
- Analytical Validation : Monitor reaction progress using thin-layer chromatography (TLC, silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The bromine atom induces deshielding in adjacent protons (e.g., δ 8.2–8.5 ppm for pyridin-3-ol protons). The aminomethyl group (-CH₂NH₂) shows a singlet at δ 3.5–4.0 ppm.
- IR : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and amine (-NH₂, ~3350 cm⁻¹) stretches.
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 218.98 for C₆H₆BrN₂O) .
- Crystallographic Data :
X-ray diffraction (single-crystal) reveals bond angles and spatial arrangements, e.g., O1–C13–C14 (121.0°) and Br1–C17–C16 (120.4°), critical for confirming regioselectivity .
- Crystallographic Data :
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store at –20°C in amber vials under nitrogen to prevent oxidation. Avoid prolonged exposure to humidity (hygroscopic intermediates degrade via hydrolysis). Monitor degradation via periodic LC-MS analysis (e.g., detect bromine loss or amine oxidation) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for bromopyridine derivatives?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC for antifungal activity or IC₅₀ for receptor binding). For example:
- Inconsistent Antifungal Data : Compare results across Candida albicans strains (ATCC vs. clinical isolates) and adjust inoculum size (1–5 × 10³ CFU/mL) .
- Receptor Binding Variability : Use radioligand displacement assays (³H-epibatidine for nicotinic receptors) with triplicate measurements to minimize inter-lab variability .
Q. What strategies optimize regioselectivity in electrophilic substitutions of this compound?
- Methodological Answer :
- Directed Metallation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the hydroxyl group, directing electrophiles (e.g., Cl⁻, NO₂⁺) to the C4 position.
- Protecting Groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) to prevent undesired N-alkylation during cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s interaction with biological targets?
- Methodological Answer :
- Br→F Substitution : Fluorine’s electronegativity enhances binding to hydrophobic pockets (e.g., CYP450 enzymes). Synthesize 5-fluoro analogs via nucleophilic aromatic substitution (KHF₂, 120°C) and compare logP values (HPLC-derived) to assess lipophilicity .
- Aminomethyl Chain Elongation : Introduce -CH₂CH₂NH₂ via reductive amination (NaBH₃CN, pH 7) and evaluate toxicity in HEK293 cells (MTT assay) .
Q. What advanced computational methods support the design of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) .
- Molecular Dynamics (MD) : Simulate binding to α4β2 nicotinic receptors (NAMD/VMD) using CHARMM36 force fields. Analyze hydrogen-bonding interactions (e.g., pyridin-3-ol OH with Asp-196) .
Handling Data Contradictions
Q. How should researchers address conflicting reports on reaction yields for bromopyridine derivatives?
- Methodological Answer :
- Troubleshooting Catalyst Systems : Compare Pd(OAc)₂/XPhos vs. Pd(dppf)Cl₂ in Suzuki couplings. Lower yields (<50%) may stem from bromide leaching; use TBAB (tetrabutylammonium bromide) as an additive to stabilize Pd(0) .
- Purification Artifacts : Silica gel acidity can protonate amines, reducing isolated yields. Switch to neutral Al₂O₃ or employ flash chromatography (hexane/EtOAc with 1% NH₄OH) .
Q. What analytical approaches validate the presence of trace impurities in this compound?
- Methodological Answer :
- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., residual triethyl phosphite) with a DB-5 column (30 m × 0.25 mm).
- ²⁹Si NMR : Identify silicon-containing impurities from column bleed (common in silica-based purifications) .
Safety and Compliance
Q. What precautions mitigate explosion risks during large-scale synthesis?
- Methodological Answer :
- Dust Control : Use grounded equipment and antistatic additives (e.g., 0.1% Span 80) during milling. Conduct explosivity testing (20-L chamber, per ASTM E1226) for fine particles .
- Ventilation : Maintain airflow >0.5 m/s in hoods to prevent vapor accumulation (TLV-TWA <1 ppm for brominated intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
